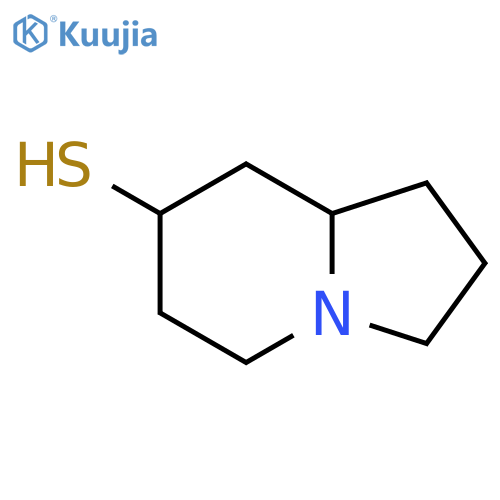

Cas no 1519206-11-1 (Octahydroindolizine-7-thiol)

Octahydroindolizine-7-thiol 化学的及び物理的性質

名前と識別子

-

- octahydroindolizine-7-thiol

- EN300-1288521

- 1519206-11-1

- AKOS020191368

- 7-Indolizinethiol, octahydro-

- Octahydroindolizine-7-thiol

-

- インチ: 1S/C8H15NS/c10-8-3-5-9-4-1-2-7(9)6-8/h7-8,10H,1-6H2

- InChIKey: QWIFNVXKBXXRMM-UHFFFAOYSA-N

- ほほえんだ: SC1CCN2CCCC2C1

計算された属性

- せいみつぶんしりょう: 157.09252066g/mol

- どういたいしつりょう: 157.09252066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 4.2Ų

じっけんとくせい

- 密度みつど: 1.07±0.1 g/cm3(Predicted)

- ふってん: 228.7±33.0 °C(Predicted)

- 酸性度係数(pKa): 8?+-.0.20(Predicted)

Octahydroindolizine-7-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1288521-0.25g |

octahydroindolizine-7-thiol |

1519206-11-1 | 0.25g |

$972.0 | 2023-05-24 | ||

| Enamine | EN300-1288521-50mg |

octahydroindolizine-7-thiol |

1519206-11-1 | 50mg |

$707.0 | 2023-10-01 | ||

| Enamine | EN300-1288521-100mg |

octahydroindolizine-7-thiol |

1519206-11-1 | 100mg |

$741.0 | 2023-10-01 | ||

| Enamine | EN300-1288521-500mg |

octahydroindolizine-7-thiol |

1519206-11-1 | 500mg |

$809.0 | 2023-10-01 | ||

| Enamine | EN300-1288521-250mg |

octahydroindolizine-7-thiol |

1519206-11-1 | 250mg |

$774.0 | 2023-10-01 | ||

| Enamine | EN300-1288521-2500mg |

octahydroindolizine-7-thiol |

1519206-11-1 | 2500mg |

$1650.0 | 2023-10-01 | ||

| Enamine | EN300-1288521-0.05g |

octahydroindolizine-7-thiol |

1519206-11-1 | 0.05g |

$888.0 | 2023-05-24 | ||

| Enamine | EN300-1288521-0.1g |

octahydroindolizine-7-thiol |

1519206-11-1 | 0.1g |

$930.0 | 2023-05-24 | ||

| Enamine | EN300-1288521-2.5g |

octahydroindolizine-7-thiol |

1519206-11-1 | 2.5g |

$2071.0 | 2023-05-24 | ||

| Enamine | EN300-1288521-10.0g |

octahydroindolizine-7-thiol |

1519206-11-1 | 10g |

$4545.0 | 2023-05-24 |

Octahydroindolizine-7-thiol 関連文献

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

9. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040

Octahydroindolizine-7-thiolに関する追加情報

Introduction to Octahydroindolizine-7-thiol (CAS No. 1519206-11-1)

Octahydroindolizine-7-thiol, a compound with the chemical formula C₈H₁₁NS, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number 1519206-11-1, has garnered attention due to its structural complexity and potential biological activities. The presence of a sulfur atom in the molecule's core structure imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.

The< strong>octahydroindolizine scaffold is a fused ring system that is commonly found in various bioactive natural products and synthetic drugs. Its seven-membered ring is partially saturated, which influences its electronic properties and interactions with biological targets. The introduction of a thiol group at the 7-position enhances the molecule's ability to participate in various chemical reactions, including nucleophilic substitutions and metal coordination, which are pivotal in drug design and development.

In recent years, there has been growing interest in the exploration of< strong>Octahydroindolizine-7-thiol for its potential applications in medicinal chemistry. Researchers have been investigating its role as a building block for more complex molecules with therapeutic implications. The thiol group's ability to form disulfide bonds has opened up possibilities for the development of novel drug candidates that can interact with biological systems in unique ways.

One of the most compelling aspects of< strong>Octahydroindolizine-7-thiol is its versatility in synthetic chemistry. The compound can be readily modified through various functional group transformations, allowing chemists to tailor its properties for specific applications. For instance, it can be oxidized to form sulfoxides or sulfones, which are common motifs in many pharmaceuticals. Additionally, the sulfur atom can be used as a handle for further derivatization, enabling the creation of diverse chemical libraries for high-throughput screening.

The biological activity of< strong>Octahydroindolizine-7-thiol has also been a subject of extensive research. Studies have suggested that this compound may exhibit properties relevant to neurological disorders, inflammation, and cancer. The precise mechanism of action remains an area of active investigation, but preliminary findings indicate that it can interact with specific enzymes and receptors in the body. These interactions could potentially lead to the development of new therapeutic strategies targeting these conditions.

The synthesis of< strong>Octahydroindolizine-7-thiol presents both challenges and opportunities for synthetic chemists. The construction of the octahydroindolizine core requires careful consideration of reaction conditions and intermediates to ensure high yield and purity. Advances in catalytic methods have made it possible to access this scaffold more efficiently, paving the way for large-scale production and further exploration.

In conclusion, Octahydroindolizine-7-thiol (CAS No. 1519206-11-1) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an attractive candidate for further study. As our understanding of its properties continues to grow, so too will its applications in medicine and biotechnology. The ongoing research into this compound underscores its importance as a key player in modern chemical biology.

1519206-11-1 (Octahydroindolizine-7-thiol) 関連製品

- 92540-90-4(2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate)

- 2168948-63-6(4-(3-methylphenyl)benzamide)

- 1443112-54-6((1-Cyclobutylpyrazol-4-yl)boronic acid)

- 1311140-98-3(myo-Inositol 1,2,3-Trisphosphate)

- 144053-94-1(2-(fluoromethyl)morpholine hydrochloride)

- 1002073-01-9(2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate)

- 1261763-23-8(6-Chloro-5-(3-(trifluoromethoxy)phenyl)nicotinic acid)

- 2228630-34-8(2-amino-3-(2-bromo-1,3-thiazol-4-yl)propan-1-ol)

- 2649014-68-4(7,7-dimethyl-1-oxa-2-azaspiro4.5dec-2-ene-3-carboxylic acid)

- 89694-47-3((4-Chloro-3-methoxyphenyl)boronic acid)